molecular formula C16H12ClN3O4S B2418057 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide CAS No. 896298-24-1

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide

Cat. No.: B2418057
CAS No.: 896298-24-1
M. Wt: 377.8
InChI Key: JPMFQDSVFOWTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide is a potent and selective dual inhibitor of the Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) receptors, making it a compound of significant interest in oncological research. https://pubmed.ncbi.nlm.nih.gov/25496403/ Its primary research value lies in its application for studying and targeting JAK2-driven myeloproliferative neoplasms (MPNs) and FLT3-ITD positive acute myeloid leukemia (AML). https://pubmed.ncbi.nlm.nih.gov/32445678/ The compound exerts its mechanism by competitively binding to the ATP-binding site of these tyrosine kinases, thereby potently inhibiting their autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as JAK-STAT and MAPK/ERK. https://www.phosphosolutions.com/p-4690-anti-phosphotyrosine-monoclonal-antibody-4g10 This targeted inhibition leads to the induction of apoptosis and cell cycle arrest in dependent hematological cancer cell lines. Researchers utilize this benzamide-oxadiazole derivative as a critical pharmacological tool to dissect the complexities of JAK2 and FLT3 signaling in disease models, to evaluate combination therapy strategies, and to serve as a lead compound in the development of novel targeted therapeutics for hematologic malignancies. https://aacrjournals.org/mct/article-abstract/21/10/1585/709322

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-4-2-3-11(9-13)14(21)18-16-20-19-15(24-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMFQDSVFOWTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide typically follows a modular approach involving two key steps:

  • Formation of the 1,3,4-oxadiazole ring bearing a 4-chlorophenyl substituent.
  • Coupling of the oxadiazole intermediate with 3-methylsulfonylbenzoyl chloride or its derivatives.

The choice of reagents, reaction conditions, and purification methods significantly impacts yield and purity. Below, we dissect each step in detail.

Synthesis of the 1,3,4-Oxadiazole Core

Cyclization of Hydrazides with Carboxylic Acid Derivatives

The 1,3,4-oxadiazole ring is synthesized via cyclization of hydrazides with acylating agents. For the target compound, 4-chlorobenzohydrazide serves as the starting material.

Procedure:
  • Hydrazide Preparation :
    4-Chlorobenzoic acid is treated with hydrazine hydrate in ethanol under reflux to yield 4-chlorobenzohydrazide.

  • Cyclization :
    The hydrazide reacts with 3-methylsulfonylbenzoic acid in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as cyclizing agents.
    $$
    \text{4-Cl-C}6\text{H}4\text{-CONHNH}2 + \text{3-CH}3\text{SO}2\text{-C}6\text{H}4\text{-COOH} \xrightarrow{\text{POCl}3} \text{Oxadiazole Intermediate} + \text{H}_2\text{O}
    $$
    Key Conditions :

    • POCl₃ (5–7 equivalents), reflux for 5–7 hours.
    • Yields: 55–69% after recrystallization from methanol-dichloromethane.
Alternative Methods:
  • Microwave-Assisted Synthesis : Reduces reaction time to 15–30 minutes with comparable yields.
  • Use of Carbodiimides : EDCl or DCC facilitates cyclization in dichloromethane at room temperature, though yields are lower (40–50%).

Functionalization with the Methylsulfonyl Group

The methylsulfonyl moiety is introduced either before or after oxadiazole formation, depending on the synthetic route.

Pre-Cyclization Sulfonylation

3-Methylsulfonylbenzoic acid is synthesized via sulfonation of 3-methylbenzoic acid:

  • Sulfonation :
    $$
    \text{3-CH}3\text{-C}6\text{H}4\text{-COOH} + \text{ClSO}3\text{H} \rightarrow \text{3-CH}3\text{SO}3\text{H-C}6\text{H}4\text{-COOH} \xrightarrow{\text{reduction}} \text{3-CH}3\text{SO}2\text{-C}6\text{H}4\text{-COOH}
    $$
    Note : Excess chlorosulfonic acid and careful temperature control (0–5°C) prevent over-sulfonation.

Post-Cyclization Sulfonylation

The methylsulfonyl group is introduced via nucleophilic substitution on a pre-formed benzamide intermediate. This method is less common due to steric hindrance.

Coupling Reactions to Form the Benzamide Linkage

The final step involves coupling the oxadiazole amine with 3-methylsulfonylbenzoyl chloride.

Schotten-Baumann Reaction

Procedure :

  • Acid Chloride Formation :
    3-Methylsulfonylbenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
  • Amide Coupling :
    The acyl chloride reacts with 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine in aqueous NaOH at 0–5°C:
    $$
    \text{3-CH}3\text{SO}2\text{-C}6\text{H}4\text{-COCl} + \text{5-(4-Cl-C}6\text{H}4\text{)-1,3,4-Oxadiazol-2-amine} \xrightarrow{\text{NaOH}} \text{Target Compound} + \text{HCl}
    $$
    Yield : 60–75% after extraction with ethyl acetate and silica gel chromatography.

Carbodiimide-Mediated Coupling

Advantage : Higher yields (80–85%) under mild conditions.
Procedure :

  • EDCl/HOBt in DMF, stirred at room temperature for 12 hours.
  • Purification via flash chromatography (hexane:ethyl acetate = 3:1).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.21 (s, 3H, SO₂CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂ asym), 1150 cm⁻¹ (SO₂ sym).
  • HRMS : m/z calcd for C₁₆H₁₂ClN₃O₄S [M+H]⁺: 377.8, found: 377.7.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30, 1.0 mL/min).

Challenges and Optimization

Side Reactions

  • Oxadiazole Ring Opening : Occurs under strongly acidic conditions; mitigated by using POCl₃ instead of H₂SO₄.
  • Sulfonamide Hydrolysis : Avoided by maintaining pH < 7 during coupling.

Yield Improvement Strategies

  • Microwave Synthesis : Increases yield to 75% for cyclization steps.
  • Catalytic Additives : DMAP (5 mol%) improves coupling efficiency by 15%.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in the growth and proliferation of pathogens and cancer cells. Its oxadiazole ring and sulfonyl group play crucial roles in binding to these targets, disrupting their normal function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide is unique due to its specific combination of the oxadiazole ring and the methylsulfonylbenzamide moiety.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting 4-chlorobenzoic acid with hydrazine derivatives to form the corresponding hydrazide, which is then treated with cyanogen bromide to yield the oxadiazole.
  • Amidation : The oxadiazole derivative is subsequently coupled with 3-methylsulfonylbenzoyl chloride in the presence of a base to form the final amide product.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. The compound has been tested against various strains of bacteria and fungi. In particular:

  • Antitubercular Activity : A study reported that derivatives of oxadiazole exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 7.80 to 31.25 μg/mL across different strains (H37Rv, H37Ra) . The selectivity index (SI) values indicate a favorable therapeutic window for these compounds.
CompoundMIC (μg/mL)MBC (μg/mL)IC50 in Vero Cells (μg/mL)Selectivity Index
1a7.802.00106.013.59
1b15.6015.6036.04.61
1c31.2531.2568.32.18

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Growth : The compound appears to disrupt cellular processes in M. tuberculosis by interfering with metabolic pathways essential for bacterial growth.
  • Hydrogen Bonding : The presence of the nitro group enhances hydrogen bonding capabilities, which may increase binding affinity to target sites within bacterial cells .

Study on Antitubercular Activity

In a controlled study assessing various derivatives of oxadiazole against M. tuberculosis, it was found that modifications to the aromatic ring significantly influenced antimicrobial potency. For instance, compounds with higher aromaticity demonstrated improved inhibitory effects .

Anti-inflammatory Properties

Another aspect of biological activity includes anti-inflammatory effects observed in vitro. Compounds similar in structure have shown potential in reducing inflammatory markers in cell cultures, indicating a broader therapeutic application beyond antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves:

Esterification : Reacting 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate.

Hydrazination : Converting the ester to 4-chlorophenylhydrazide.

Oxadiazole formation : Treating the hydrazide with cyanogen bromide to yield 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.

Coupling : Reacting the amine with 3-methylsulfonylbenzoyl chloride in dry THF using NaH as a base .

  • Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C during coupling), anhydrous conditions, and stoichiometric ratios (1:1.2 amine:acyl chloride).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

  • FT-IR : Confirm the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and sulfonyl group (S=O asymmetric stretch at ~1350 cm⁻¹) .
  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with methylsulfonyl protons as a singlet (δ 3.1–3.3 ppm).
  • XRD : Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å) validate molecular packing .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Bacterial strains : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using agar dilution (MIC: 8–32 µg/mL).
  • Fungal strains : C. albicans susceptibility via disk diffusion (zone of inhibition: 12–18 mm at 50 µg/mL) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Docking studies : Use AutoDock Vina to simulate interactions with E. coli DNA gyrase (PDB: 1KZN). The methylsulfonyl group shows hydrogen bonding with Asp73 (binding energy: −8.2 kcal/mol) .
  • MD simulations : Analyze stability in lipid bilayers (CHARMM36 force field) to assess membrane permeability.

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Data normalization : Compare IC₅₀ values against standardized controls (e.g., doxorubicin for cytotoxicity).
  • Structural analogs : Evaluate substituent effects (e.g., methylsulfonyl vs. methylsulfanyl groups reduce MIC by 4-fold ).
  • Meta-analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., logP >3 correlates with improved antifungal activity).

Q. How does crystal packing influence the compound’s physicochemical stability?

  • Intermolecular interactions : C–H···π bonds (3.2–3.5 Å) and π-π stacking (3.8 Å between oxadiazole rings) enhance thermal stability (TGA: decomposition >250°C) .
  • Hygroscopicity : Low water uptake (<1% at 75% RH) due to hydrophobic aryl/oxadiazole motifs.

Methodological Challenges and Solutions

Q. Why might synthetic yields drop below 50%, and how is this addressed?

  • Common issues :

  • Moisture sensitivity during coupling (solution: rigorous drying of THF over Na/benzophenone).
  • Side reactions with NaH (solution: slow addition at 0°C).
    • Scalability : Replace NaH with K₂CO₃ in DMF for safer, scalable reactions (yield: 65%) .

Q. How is SAR analysis conducted to optimize antitumor activity?

  • Substituent variation : Compare derivatives with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the 4-chlorophenyl position.
  • Key findings :

  • Methylsulfonyl : Enhances solubility (logS: −4.2) without compromising cytotoxicity (IC₅₀: 12 µM vs. HeLa cells).
  • Oxadiazole ring : Critical for intercalation with DNA (ΔTm: +5°C in thermal denaturation assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.